4,9-Bis[(3-methyl-2-buten-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one 4,9-Bis[(3-methyl-2-buten-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Brand Name: Vulcanchem
CAS No.: 14348-21-1
VCID: VC0187252
InChI: InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3
SMILES: CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C
Molecular Formula: C21H22O5
Molecular Weight: 354.4 g/mol

4,9-Bis[(3-methyl-2-buten-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one

CAS No.: 14348-21-1

Main Products

VCID: VC0187252

Molecular Formula: C21H22O5

Molecular Weight: 354.4 g/mol

4,9-Bis[(3-methyl-2-buten-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one - 14348-21-1

CAS No. 14348-21-1
Product Name 4,9-Bis[(3-methyl-2-buten-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
IUPAC Name 4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Standard InChI InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3
Standard InChIKey HJMDOAWWVCOEDW-UHFFFAOYSA-N
SMILES CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C
Canonical SMILES CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C
Synonyms cnidicin
PubChem Compound 10043694
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator